(3-Aminophenyl)(1,1-dioxidothiomorpholino)methanone
Overview
Description
(3-Aminophenyl)(1,1-dioxidothiomorpholino)methanone is a useful research compound. Its molecular formula is C11H14N2O3S and its molecular weight is 254.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties : A study by Battula et al. (2017) reports on the synthesis and biological evaluation of derivatives of this compound, finding potent anticancer activity against several cancer cell lines. These derivatives were also shown to possess significant in vivo anticancer activity.
Synthesis of Novel Derivatives : Another study details the synthesis of novel derivatives using similar compounds as starting materials Largeron & Fleury (1998). This indicates the versatility of this compound in creating new chemical entities.
Antioxidant Properties : Research by Çetinkaya et al. (2012) on the synthesis of derivatives of a related compound found them to have effective antioxidant power, suggesting potential for this compound in antioxidant applications.
Herbicidal Activity : Fu et al. (2019) discovered that aryl-naphthyl methanone derivatives, related to the compound , display significant herbicidal activity Fu et al. (2019). This suggests potential agricultural applications.
Photoinduced Intramolecular Rearrangement : A study by Jing et al. (2018) reports on the efficient and environmentally friendly synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones, a structurally similar compound, indicating the potential for innovative synthetic methods involving (3-Aminophenyl)(1,1-dioxidothiomorpholino)methanone.
Antiviral and Pharmacokinetic Studies : FathimaShahana & Yardily (2020) synthesized and studied a novel compound similar to this compound, demonstrating its potential in antiviral activity and pharmacokinetics FathimaShahana & Yardily (2020).
Anti-inflammatory Activity : Research on 4-aminobenzophenones, structurally related to the compound, showed high anti-inflammatory activity Ottosen et al. (2003).
Antitumor Activity : Tang & Fu (2018) synthesized a compound similar to this compound and found it to have distinct inhibition on cancer cell proliferation Tang & Fu (2018).
Properties
IUPAC Name |
(3-aminophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-10-3-1-2-9(8-10)11(14)13-4-6-17(15,16)7-5-13/h1-3,8H,4-7,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONZJMXIRQLKMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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